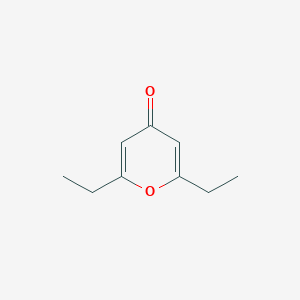

2,6-diethyl-4H-Pyran-4-one

Cat. No. B076694

Key on ui cas rn:

14774-14-2

M. Wt: 152.19 g/mol

InChI Key: YEPFWAOQDKOPRG-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07151105B2

Procedure details

Acetonedicarboxylic acid (Aldrich, 165115) (60 g, 0.41 mol) was added rapidly to propionic anhydride (Aldrich, 240311) (170 mL, 1.3 mol) containing concentrated sulfuric acid (2 mL), and the reaction mixture was heated at 100° C. for 30 minutes with stirring. The solution was cooled rapidly in an ice-salt mixture, and just when a white solid mass was forming, the reaction was added to cold water (500 mL), stirred and filtered immediately. The product was air-dried and placed in a 3 L flask and treated with aqueous 10% sodium carbonate (600 mL). The resulting paste was stirred with a stirrer and heated at 100° C. for 30 min. Carbon dioxide evolved and a light yellow solution was obtained which was heated at 85–90° C. for further 80 min. The solution was cooled and acidified with aqueous 30% acetic acid until no more carbon dioxide was evolved. The white precipitate was filtered, washed with water, air-dried and then added to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask, and the mixture was heated under reflux for 4 hours. The solution was cooled in ice and neutralized by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL). The neutral solution was extracted thoroughly with EtOAc. The extract was dried and stripped of solvent to give product 2,6-Diethyl-4-pyrone as a brown oil. (Yates et al, JOC, vol. 34, No, 12, 1969, p4046–4052)

[Compound]

Name

ice-salt

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]([C:8](O)=O)[C:2]([CH2:4][C:5]([OH:7])=O)=[O:3].C(O[C:16](=O)[CH2:17][CH3:18])(=O)CC.S(=O)(=O)(O)O.[C:25](=O)=O>C(O)(=O)C.O>[CH2:16]([C:17]1[O:3][C:2]([CH2:1][CH3:8])=[CH:4][C:5](=[O:7])[CH:18]=1)[CH3:25]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

60 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C(=O)CC(=O)O)C(=O)O

|

|

Name

|

|

|

Quantity

|

170 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(CC)(=O)OC(CC)=O

|

Step Two

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Three

[Compound]

|

Name

|

ice-salt

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(=O)=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was forming

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirred

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered immediately

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The product was air-dried

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

placed in a 3 L flask

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

treated with aqueous 10% sodium carbonate (600 mL)

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The resulting paste was stirred with a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at 100° C. for 30 min

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a light yellow solution was obtained which

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

was heated at 85–90° C. for further 80 min

|

|

Duration

|

80 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The white precipitate was filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

to concentrate hydrochloric acid (120 mL) in a 2 L round-bottomed flask

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the mixture was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under reflux for 4 hours

|

|

Duration

|

4 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The solution was cooled in ice

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

by adding it to a stirred solution of sodium carbonate (about 115 g) in water (about 500 mL)

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The neutral solution was extracted thoroughly with EtOAc

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The extract was dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)C=1OC(=CC(C1)=O)CC

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |